molecular formula C20H15NO3 B186215 2-(diphenylcarbamoyl)benzoic acid CAS No. 67699-32-5

2-(diphenylcarbamoyl)benzoic acid

Cat. No.: B186215
CAS No.: 67699-32-5
M. Wt: 317.3 g/mol
InChI Key: JWGOKCNYKDSPSK-UHFFFAOYSA-N
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Description

2-(diphenylcarbamoyl)benzoic acid is an organic compound with the molecular formula C20H15NO3 It is known for its unique structure, which includes a benzoic acid moiety linked to a diphenylamino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(diphenylamino)carbonyl]- typically involves the reaction of benzoic acid derivatives with diphenylamine under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzoic acid and diphenylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for benzoic acid, 2-[(diphenylamino)carbonyl]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(diphenylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Halogenated benzoic acids, nitrobenzoic acids

Scientific Research Applications

2-(diphenylcarbamoyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(diphenylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

2-(diphenylcarbamoyl)benzoic acid can be compared with other similar compounds, such as:

    Benzoic acid, 2-[(dibenzylamino)carbonyl]-: Similar structure but with benzyl groups instead of phenyl groups.

    Benzoic acid, 2-[(phenylamino)carbonyl]-: Contains a single phenyl group instead of two.

    Benzoic acid, 2-[(methylamino)carbonyl]-: Contains a methyl group instead of phenyl groups.

The uniqueness of benzoic acid, 2-[(diphenylamino)carbonyl]- lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

67699-32-5

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

2-(diphenylcarbamoyl)benzoic acid

InChI

InChI=1S/C20H15NO3/c22-19(17-13-7-8-14-18(17)20(23)24)21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,23,24)

InChI Key

JWGOKCNYKDSPSK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O

67699-32-5

solubility

46.8 [ug/mL]

Origin of Product

United States

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